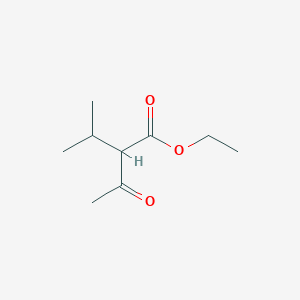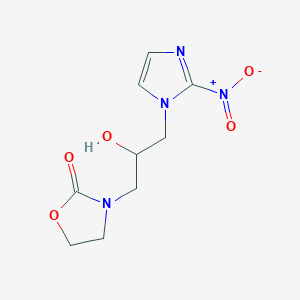
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone, commonly known as NIOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the oxazolidinone class of antibiotics and has been found to possess a unique mechanism of action that makes it a promising candidate for a variety of research purposes.
作用机制
NIOX has been found to inhibit the activity of NOS by binding to the enzyme's heme cofactor. This binding prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of this important signaling molecule. The exact mechanism of this inhibition is still the subject of ongoing research, but it is believed to involve a complex interplay between the heme group, the inhibitor molecule, and the surrounding protein structure.
Biochemical and Physiological Effects:
The inhibition of NOS by NIOX has been found to have a variety of biochemical and physiological effects. These include reduced inflammation, improved cardiovascular function, and enhanced immune response. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of NIOX as a research tool is its specificity for NOS inhibition. Unlike other compounds that may have off-target effects, NIOX has been shown to selectively inhibit NOS activity without affecting other enzymes or signaling pathways. However, the compound's potency and stability can be limiting factors in certain experiments, and further optimization may be needed to fully realize its potential.
未来方向
There are many potential future directions for research involving NIOX. One promising area is the development of more potent and selective NOS inhibitors based on the structure of NIOX. Another area of interest is the potential use of NIOX as a therapeutic agent for the treatment of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Additionally, further studies are needed to fully elucidate the mechanism of NIOX inhibition of NOS and to explore the compound's effects on other physiological processes.
合成方法
The synthesis of NIOX involves the reaction of 2-nitroimidazole with 2-chloromethyl-2-oxazoline in the presence of a base catalyst. The resulting product is then hydrolyzed to yield NIOX. This synthesis method has been optimized through various studies to improve the yield and purity of the final product.
科学研究应用
NIOX has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of the enzyme nitric oxide synthase (NOS). NOS is responsible for the production of nitric oxide, which plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
属性
CAS 编号 |
129449-06-5 |
|---|---|
产品名称 |
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone |
分子式 |
C9H12N4O5 |
分子量 |
256.22 g/mol |
IUPAC 名称 |
3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H12N4O5/c14-7(6-12-3-4-18-9(12)15)5-11-2-1-10-8(11)13(16)17/h1-2,7,14H,3-6H2 |
InChI 键 |
ATZLNNCRLCUSCS-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(CN2C=CN=C2[N+](=O)[O-])O |
规范 SMILES |
C1COC(=O)N1CC(CN2C=CN=C2[N+](=O)[O-])O |
同义词 |
3-(2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone 3-HNIPO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




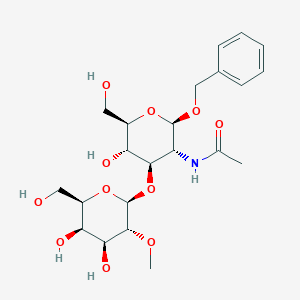
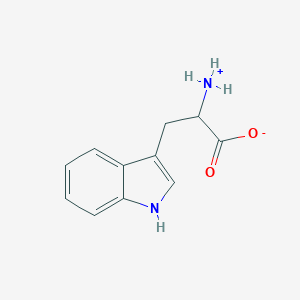
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)



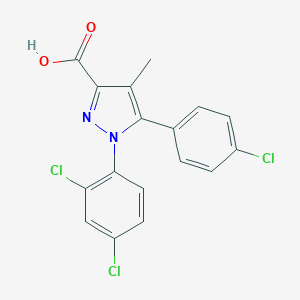
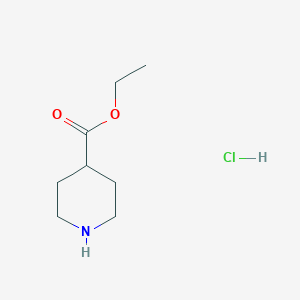
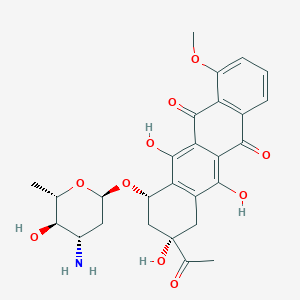
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)

